molecular formula C38H42N2O6 B1197794 Rodiasine CAS No. 6391-64-6

Rodiasine

Cat. No. B1197794
CAS RN: 6391-64-6
M. Wt: 622.7 g/mol
InChI Key: HIQZXOFBXJICTD-IHLOFXLRSA-N
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Description

Rodiasine is an isoquinoline alkaloid fundamental parent and a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

Ethical Considerations in Fish Research This review emphasizes the ethical dimensions of using fish in scientific studies, which range from conservation research with potential benefits to the species used, to biomedical research with potential human benefits. The paper discusses the refinement of common methods in fish research based on emerging knowledge, aimed at improving the welfare of fish used in scientific studies. Such ethical considerations are integral to all forms of biological and biomedical research, including potentially the study of specific compounds like Rodiasine (Sloman et al., 2019).

Cuisenaire Learning Media for Mathematics This study describes the use of Cuisenaire rods in learning media for understanding mathematical concepts, showcasing the educational applications of specific tools or methods, which might be analogous to the use of compounds like Rodiasine in scientific research for educational purposes (Purwasih et al., 2021).

Mechanics of High-Speed Impact Studies Research into the mechanics of high-speed impact between long rods and plates, although focused on materials science, represents the type of fundamental research that could be relevant to understanding the properties and applications of various compounds, including potentially Rodiasine (Johnson et al., 1981).

Rethinking Bone Disease in Kidney Disease The study on renal osteodystrophy (ROD) highlights the complexity of biological systems and the importance of understanding underlying mechanisms, which is a crucial aspect of any biomedical research, including the study of specific drugs or compounds (Damasiewicz & Nickolas, 2018).

Meta-Research in the Scientific Ecosystem Meta-research investigates the efficiency, quality, and bias in the scientific ecosystem, which is highly relevant for ensuring the credibility and reliability of research in all fields, including the study of pharmaceutical compounds (Hardwicke et al., 2019).

properties

CAS RN

6391-64-6

Product Name

Rodiasine

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol

InChI

InChI=1S/C38H42N2O6/c1-39-13-11-24-19-33(43-4)34-21-26(24)29(39)17-22-7-9-31(41)27(15-22)28-16-23(8-10-32(28)42-3)18-30-36-25(12-14-40(30)2)20-35(44-5)37(45-6)38(36)46-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3/t29-,30+/m1/s1

InChI Key

HIQZXOFBXJICTD-IHLOFXLRSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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